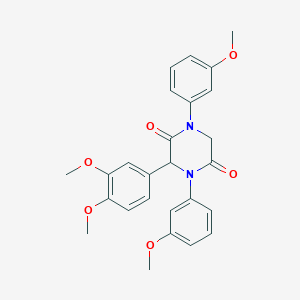![molecular formula C24H22N2O2S B242408 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione, also known as MPMP, is a compound that belongs to the class of piperazine derivatives. This compound has been the subject of several scientific studies due to its potential applications in various fields such as medicine, pharmacy, and material science. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anticonvulsant and anxiolytic activities by modulating the activity of GABA receptors. In addition, this compound has been investigated for its potential applications in drug delivery systems due to its ability to form inclusion complexes with cyclodextrins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione in lab experiments is its potential applications in various fields such as medicine, pharmacy, and material science. This compound has been found to exhibit anticancer activity, anticonvulsant and anxiolytic activities, and potential applications in drug delivery systems. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione. One direction is to investigate the structure-activity relationship of this compound and its analogs to identify compounds with improved anticancer, anticonvulsant, and anxiolytic activities. Another direction is to investigate the potential applications of this compound in drug delivery systems by exploring its ability to form inclusion complexes with other molecules. In addition, the potential applications of this compound as a building block for the synthesis of novel materials can be further explored.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione involves the reaction of 4-methylphenylhydrazine with 4-(methylsulfanyl)benzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 4-phenyl-2,5-dioxopiperazine in the presence of triethylamine and acetonitrile to yield this compound. The yield of this compound obtained from this method is 75%.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit anticonvulsant and anxiolytic activities. In the field of pharmacy, this compound has been investigated for its potential applications in drug delivery systems. In the field of material science, this compound has been investigated for its potential applications as a building block for the synthesis of novel materials.
Propiedades
Fórmula molecular |
C24H22N2O2S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H22N2O2S/c1-17-8-12-19(13-9-17)25-16-22(27)26(20-6-4-3-5-7-20)23(24(25)28)18-10-14-21(29-2)15-11-18/h3-15,23H,16H2,1-2H3 |
Clave InChI |
FDHZHTCFNCNKIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)

